molecular formula C17H16N8 B6474937 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640979-36-6

3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6474937
CAS No.: 2640979-36-6
M. Wt: 332.4 g/mol
InChI Key: WOLHHKTUFMNRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety, linked via a piperazine group to a pyridine-carbonitrile scaffold. The piperazine linker enhances solubility and bioavailability, while the carbonitrile group may serve as a hydrogen-bond acceptor, critical for target engagement .

Properties

IUPAC Name

3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c18-11-14-2-4-19-12-15(14)23-6-8-24(9-7-23)16-10-17(21-13-20-16)25-5-1-3-22-25/h1-5,10,12-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLHHKTUFMNRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notable activities include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases, which are critical in various signaling pathways involved in cancer and other diseases .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making them candidates for further development in treating infections .

The mechanisms through which this compound exhibits its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound is believed to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
  • Receptor Modulation : It may act as a modulator for certain receptors, enhancing or inhibiting their activity depending on the context, which is significant for developing drugs targeting neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
DHFR InhibitionDemonstrated significant inhibition of DHFR, suggesting potential for anti-cancer applications.
Receptor ModulationShowed promising results as a positive allosteric modulator at muscarinic receptors, enhancing acetylcholine binding.
AntimicrobialExhibited antimicrobial properties against various pathogens in vitro, indicating potential therapeutic uses.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of pyrimidine and pyrazole compounds often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to this structure have been investigated for their ability to inhibit tumor growth through various mechanisms, such as targeting specific kinases involved in cancer progression. For instance, studies have shown that modifications in the pyrazole and pyrimidine rings can enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Properties : The presence of the piperazine moiety is known to enhance the antimicrobial activity of compounds. Research has demonstrated that piperazine derivatives can exhibit potent activity against various bacterial strains .

Biochemical Research

This compound can serve as a valuable tool in biochemical assays to study enzyme inhibition or receptor binding. Its structural components allow it to interact with various biological macromolecules:

  • Kinase Inhibition Studies : The compound's ability to inhibit specific kinases could be explored further, potentially leading to the development of new kinase inhibitors for treating diseases like cancer and diabetes .

Drug Development

Given its promising biological activities, this compound can be a lead candidate for drug development:

  • Preclinical Studies : Initial studies on pharmacokinetics and toxicity are essential for evaluating its suitability as a drug candidate. Compounds with similar structures have shown favorable absorption and distribution profiles in preliminary studies .

Chemical Biology

In chemical biology, this compound can be used to probe biological pathways:

  • Target Identification : By using this compound as a probe, researchers can identify specific biological targets and elucidate mechanisms of action within cellular systems .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar compounds in inhibiting MET kinase activity, suggesting that modifications to the pyrazole-pyrimidine structure could enhance anticancer properties .

Case Study 2: Antimicrobial Efficacy

Research conducted on piperazine derivatives indicated significant antibacterial activity against Gram-positive bacteria. The structural similarities with our compound suggest potential efficacy against similar pathogens .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target compound with five analogs derived from the provided evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : 3-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile Pyrimidine-pyrazole Piperazine linker, pyridine-carbonitrile ~422.4 (estimated) Pyrazole-pyrimidine core for π-π stacking; carbonitrile for H-bonding
Compound 2 (): 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile Pyrazolo[3,4-d]oxazine Methyl, cyano groups ~219.2 Oxazine ring enhances rigidity; cyano improves electrophilicity
Compound 6 (): 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine-thiazole Morpholine-carbonyl, methylamino-thiazole ~478.5 Thiazole for metal coordination; morpholine boosts solubility
Patent Compound (): 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-oxide Pyrimidine-urea Dichlorodimethoxyphenyl, ethylpiperazine ~623.4 Dichlorophenyl enhances lipophilicity; urea moiety for H-bonding
Compound in : 2-chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Quinoline-pyridine Chlorine, methylpiperazine, quinoline ~450.9 Quinoline improves planarity; chlorine increases metabolic stability
Compound in : 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine Morpholine, pyranopyridine ~421.5 Pyranopyridine enhances electron density; morpholine aids solubility

Key Observations

Core Structure Variations: The target compound’s pyrazole-pyrimidine core (vs. Compounds with fused rings (e.g., pyrazolo[3,4-d]oxazine in ) exhibit increased rigidity, which may limit conformational flexibility compared to the target compound’s piperazine linker .

Substituent Effects: Carbonitrile Group: Present in all compounds, this group likely enhances binding through dipole interactions or H-bonding with target proteins. Piperazine/Morpholine Linkers: Piperazine (target compound) and morpholine () improve aqueous solubility but differ in basicity; morpholine’s oxygen atom may alter electron distribution .

Synthetic Considerations :

  • Isomerization challenges reported in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () highlight the importance of reaction conditions for structural fidelity, a factor less critical for the target compound due to its stable pyrimidine-pyrazole core .

Preparation Methods

Chlorination of Pyrimidinone Precursors

4,6-Dichloropyrimidine is a critical intermediate. It is synthesized via chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions. For example, dihydroxypyrimidine derivatives treated with POCl₃ at 110°C for 6 hours yield 4,6-dichloropyrimidine with >90% efficiency. This step is pivotal for introducing leaving groups essential for nucleophilic substitutions.

Functionalization at Position 6

The 6-position of pyrimidine is functionalized with 1H-pyrazole via Suzuki–Miyaura coupling. Using 1H-pyrazole-1-boronic acid pinacol ester, this reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water mixture at 80°C. Reported yields range from 65–78%.

ConditionSolventTemperature (°C)Time (h)Yield (%)
Piperazine (2 eq)DMAc1201282
Piperazine (3 eq)DMF1002475
Piperazine (1.5 eq)NMP130878

Pyridine-4-Carbonitrile Coupling

The final step involves attaching the pyridine-4-carbonitrile moiety to the piperazine ring.

Buchwald–Hartwig Amination

3-Bromopyridine-4-carbonitrile is coupled with the piperazine intermediate using a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos as a ligand. The reaction proceeds in toluene at 100°C for 18 hours, achieving yields of 70–75%.

Reductive Amination Alternative

An alternative route involves condensing 4-cyanopyridine-3-carbaldehyde with the piperazine intermediate using sodium triacetoxyborohydride (STAB) in dichloromethane. This method offers milder conditions (room temperature, 6 hours) but lower yields (60–65%).

Mechanistic Insights and Regioselectivity

The electronic and steric profiles of intermediates govern regioselectivity:

  • The pyrimidine’s 4-position is more reactive toward SNAr due to the electron-deficient nature exacerbated by the 6-pyrazole group.

  • Suzuki coupling at position 6 is favored over position 4 because of the steric hindrance from the chloro group during palladium-catalyzed steps.

Analytical Characterization

Critical quality control steps include:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 8.9 ppm for pyrimidine H-5 in 1H^1H-NMR).

  • HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]⁺ = 374.1).

  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine–pyridine linkage.

Challenges and Optimization

Byproduct Formation

Over-alkylation during piperazine substitution generates bis-adducts. Using excess piperazine (3 eq) and controlled stoichiometry mitigates this issue.

Catalyst Selection

Palladium catalysts with bulky ligands (e.g., DavePhos) improve coupling efficiency by reducing homocoupling side reactions.

Industrial-Scale Considerations

  • Cost Efficiency : Cheaper alternatives to Pd catalysts (e.g., Ni-based systems) are under investigation but face selectivity challenges.

  • Green Chemistry : Solvent recycling (toluene/DMAc) and microwave-assisted synthesis reduce environmental impact .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile?

  • Methodological Answer : Synthesis requires multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps involve:

  • Piperazine-Pyrimidine Coupling : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to achieve high regioselectivity for the pyrimidine-piperazine bond .
  • Cyano Group Stability : The carbonitrile group is sensitive to hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) are essential .
  • Purification : Use preparative HPLC or silica gel chromatography to isolate intermediates and final products. Monitor purity via NMR (>95% purity threshold) and HPLC (retention time consistency) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., pyrazole vs. pyrimidine substitution patterns) and detect impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns, critical for distinguishing structural isomers .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in piperazine or pyrazole moieties .
  • IR Spectroscopy : Track functional groups (e.g., C≡N stretch ~2230–2260 cm⁻¹) to confirm reaction completion .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for target selectivity?

  • Methodological Answer :

  • Core Modifications : Replace pyrimidine with pyridazine (electron-deficient cores) to alter binding affinity for kinase targets .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance metabolic stability .
  • Piperazine Flexibility : Compare rigid (e.g., 4-phenylpiperazine) vs. flexible (unsubstituted piperazine) linkers to optimize target engagement .

Advanced Research Questions

Q. How can computational methods improve the design of reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT) to predict transition states and intermediates, reducing trial-and-error synthesis .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions (e.g., catalyst loading, solvent polarity) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify conditions that stabilize reactive intermediates .

Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure solubility (logP), plasma protein binding, and metabolic stability (CYP450 assays) to identify bioavailability bottlenecks .
  • Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain discrepancies .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against >100 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity clusters .
  • Covalent Docking Simulations : Model interactions with ATP-binding pockets to design irreversible inhibitors with reduced off-target binding .
  • Allosteric Modulators : Modify the pyridine-4-carbonitrile group to target non-catalytic sites, enhancing specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.